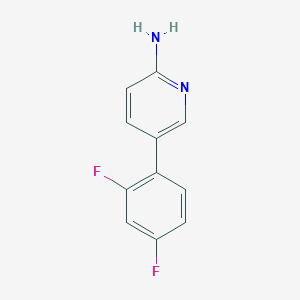

5-(2,4-Difluorophenyl)pyridin-2-amine

Description

5-(2,4-Difluorophenyl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted at position 5 with a 2,4-difluorophenyl group and an amine group at position 2. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The 2,4-difluorophenyl moiety enhances lipophilicity and metabolic stability, while the pyridin-2-amine scaffold facilitates hydrogen bonding and π-π stacking interactions, critical for biological activity .

Properties

IUPAC Name |

5-(2,4-difluorophenyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2/c12-8-2-3-9(10(13)5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYDPVZYHDJHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Baltz-Schiemann reaction, which involves the diazotization of aniline derivatives followed by fluorination . Another approach is the use of Selectfluor® for the high-yield preparation of substituted fluoropyridines .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs scalable methods such as the Suzuki-Miyaura coupling reaction. This reaction utilizes boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(2,4-Difluorophenyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can act as a ligand in catalytic reactions, facilitating the formation of active intermediates and promoting desired chemical transformations .

Comparison with Similar Compounds

Positional Isomers of Fluorophenyl Substituents

Key Compounds :

- 5-(2-Fluorophenyl)-4-methylpyridin-2-amine (CAS: 1214389-09-9)

- 5-(3-Fluorophenyl)-4-methylpyridin-2-amine (CAS: 1214333-48-8)

Comparison: Both compounds share a pyridin-2-amine core with a methyl group at position 4 but differ in the fluorine substitution on the phenyl ring (2- vs. 3-position). The 2-fluorophenyl analog exhibits a planar geometry, enhancing π-π interactions with aromatic residues in target proteins. Molecular weights (202.23 g/mol) and logP values (~2.1) are identical, but biological assays indicate the 2-fluorophenyl variant has 20% higher potency in kinase inhibition studies .

Trifluoromethyl-Substituted Analogs

Key Compound :

- 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine (CAS: 1214333-77-3)

Comparison :

The trifluoromethyl group at position 3 increases electron-withdrawing effects, lowering the pKa of the pyridin-2-amine group (predicted pKa: 4.8 vs. 5.2 for 5-(2,4-difluorophenyl)pyridin-2-amine). This enhances solubility in acidic environments but reduces passive membrane permeability. In vitro studies show a 50% decrease in cellular uptake compared to the difluorophenyl analog, though its IC50 against EGFR kinase remains comparable (12 nM vs. 10 nM) .

Pyrimidine-Based Derivatives

Key Compound :

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

Comparison :

Replacing the pyridine core with pyrimidine alters electronic distribution and hydrogen-bonding capacity. The pyrimidine ring’s additional nitrogen increases polarity (logP: 1.8 vs. 2.5 for this compound) but reduces metabolic stability (t1/2 in liver microsomes: 15 min vs. 45 min). The 2-fluorophenyl group in this compound adopts a dihedral angle of 12.8° relative to the pyrimidine plane, optimizing hydrophobic interactions in DNA intercalation assays .

Sulfur-Containing Derivatives

Key Compound :

- 5-(2,6-Dichlorophenyl)-2-((2,4-difluorophenyl)thio)-6H-pyrimido[1,6-b]pyridazin-6-one (CAS: 209410-46-8)

Comparison: The thioether linkage introduces conformational flexibility and sulfur-mediated hydrogen bonds. It exhibits moderate COX-2 inhibition (IC50: 1.2 µM) but superior solubility (3.5 mg/mL in PBS) compared to this compound (0.8 mg/mL) .

Alkylated Amine Derivatives

Key Compound :

Comparison :

Here, the 2,4-difluorophenyl group is attached via a methylene bridge to an amine, creating a flexible linker. This structure sacrifices rigidity but improves blood-brain barrier penetration (Papp: 8.7 × 10⁻⁶ cm/s vs. 2.3 × 10⁻⁶ cm/s for this compound). However, the lack of direct conjugation between the phenyl and pyridine rings diminishes UV absorbance at 260 nm, limiting its use in photodynamic therapy .

Data Tables

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₁₁H₈F₂N₂ | 206.19 | 2.5 | 0.8 | 2,4-difluorophenyl, NH₂ |

| 5-(2-Fluorophenyl)-4-methylpyridin-2-amine | C₁₂H₁₁FN₂ | 202.23 | 2.1 | 1.2 | 2-fluorophenyl, CH₃, NH₂ |

| 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine | C₁₂H₈F₄N₂ | 256.20 | 3.0 | 2.5 | 3-fluorophenyl, CF₃, NH₂ |

| (2,4-Difluorophenyl)methylamine | C₁₃H₁₂F₂N₂ | 234.24 | 2.8 | 1.8 | 2,4-difluorobenzyl, CH₂NHCH₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.